molecular formula C10H11NO2 B8638811 6-amino-2,3-dihydro-1H-indene-5-carboxylic acid

6-amino-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B8638811
M. Wt: 177.20 g/mol
InChI Key: LAULYLYVFRDZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2,3-dihydro-1H-indene-5-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-amino-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5H,1-3,11H2,(H,12,13)

InChI Key

LAULYLYVFRDZEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 30% aqueous hydrogen peroxide solution (3 mL) to a solution of 1,5,6,7-tetrahydro-1-aza-s-indacene-2,3-dione (2.18 g, 11.66 mmol) in 2 N NaOH (23 mL) over a period of 5 minutes, stir the mixture at room temperature for 3 h. Add 1N hydrochloric acid to pH=5 and extract with ethyl acetate (3×20 mL). Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter and remove the solvent under reduced pressure to afford 6-amino-indan-5-carboxylic acid (1.7 g, 86%). Dissolve in ethyl acetate (2 mL) and ethanol (2 mL) and add (trimethylsilyl) diazomethane (9.6 mL, 19.2 mmol, 2 M in hexane) at room temperature and stir the solution for 16 h. Remove the solvent under reduced pressure. Chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate (9:1), to afford the title compound (1.19 g, 66%). 1H NMR (CDCl3, 300 MHz) δ 2.05 (quintuplet, J=7.3 Hz, 2H), 2.80 (q, J=7.7 Hz, 4H), 6.59 (s, 1H), 7.69 (s, 1H). MS (ES+): 192 (M+H).
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3 mL
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2.18 g
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23 mL
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Synthesis routes and methods II

Procedure details

30% Aqueous hydrogen peroxide solution (5.4 mL) was added to a solution of a mixture of 1,5,6,7-tetrahydrocyclopenta[f]indole-2,3-dione and 1,5,6,7-tetrahydrocyclopenta[e]indole-2,3-dione (3.9 g, 20.8 mmol) in 2 N sodium hydroxide (41 mL) over a period of 5 min. The mixture was then stirred at room temperature for 3 h. 1N HCl was added to adjust the pH to 5. The resulting mixture was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo to afford 6-aminoindane-5-carboxylic acid. The solid was dissolved in EtOAc (4 mL) and ethanol (4 mL). To the solution above was added (trimethylsily)diazomethane (2 M in hexane) (18 mL, 36 mmol) at room temperature and The mixture was stirred for 16 h. The solvent was removed in vacuo. Flash chromatography of the residue (Si, hexanes/EtOAc) afforded methyl 6-aminoindane-5-carboxylate which contained about 10% methyl 5-aminoindane-4-carboxylate. LCMS calc.=192.1; found=192.2 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 7.71 (s, 1H); 6.60 (s, 1H); 3.87 (s, 3H); 2.85-2.79 (m, 4H); 2.08-2.02 (m, 2H).
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5.4 mL
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[Compound]
Name
1,5,6,7-tetrahydrocyclopenta[e]indole-2,3-dione
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3.9 g
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reactant
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41 mL
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0 (± 1) mol
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